H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH
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Description
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a growing chain, which is attached to insoluble beads for easy filtration .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These techniques can provide detailed information about the three-dimensional structure and conformation of the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, often facilitated by enzymes. These can include the formation and breaking of peptide bonds, post-translational modifications like phosphorylation or glycosylation, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its charge, hydrophobicity, and isoelectric point, can be predicted based on its amino acid sequence. These properties can influence the peptide’s solubility, stability, and interactions with other molecules .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H165N29O34/c1-13-55(12)86(103(166)124-67(28-35-84(148)149)94(157)129-74(44-58-47-114-49-117-58)101(164)133-85(54(10)11)102(165)132-71(41-53(8)9)97(160)127-70(40-52(6)7)96(159)130-73(43-57-46-113-48-116-57)98(161)125-68(16-14-36-115-106(111)112)104(167)135-37-15-17-76(135)105(168)169)134-100(163)72(42-56-18-20-59(136)21-19-56)128-99(162)75(45-79(110)139)131-93(156)66(27-34-83(146)147)123-95(158)69(39-51(4)5)126-92(155)65(26-33-82(144)145)122-91(154)64(25-32-81(142)143)121-89(152)62(23-30-78(109)138)119-90(153)63(24-31-80(140)141)120-88(151)61(22-29-77(108)137)118-87(150)60(107)38-50(2)3/h18-21,46-55,60-76,85-86,136H,13-17,22-45,107H2,1-12H3,(H2,108,137)(H2,109,138)(H2,110,139)(H,113,116)(H,114,117)(H,118,150)(H,119,153)(H,120,151)(H,121,152)(H,122,154)(H,123,158)(H,124,166)(H,125,161)(H,126,155)(H,127,160)(H,128,162)(H,129,157)(H,130,159)(H,131,156)(H,132,165)(H,133,164)(H,134,163)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,168,169)(H4,111,112,115)/t55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRFGSHRPSRNFQ-SFSOQYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H165N29O34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH |
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